5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a chemical compound belonging to the class of pyrazolo[4,3-b]pyridines These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Methylation: The final step involves the methylation of the pyrazole ring at the 2-position using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-3-oxide.
Reduction: Reduction reactions can lead to the formation of this compound-3-ol.
Substitution: Substitution reactions at the bromine position can yield various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: this compound-3-oxide.
Reduction Products: this compound-3-ol.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of kinase inhibitors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in kinase inhibition, the compound binds to the ATP-binding site of the kinase enzyme, preventing its activation and subsequent signaling pathways.
Comparison with Similar Compounds
5-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is compared with other similar compounds such as 5-chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine and 5-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine. While these compounds share structural similarities, the presence of different halogens (bromine, chlorine, iodine) influences their reactivity and biological activity. The bromine atom in this compound provides unique chemical properties that distinguish it from its counterparts.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research and development will continue to uncover its full potential and applications.
Properties
CAS No. |
1563177-30-9 |
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Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-2-methylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-6-5(10-11)2-3-7(8)9-6/h2-4H,1H3 |
InChI Key |
NPMHAXUGFDCTLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=N2)Br |
Purity |
95 |
Origin of Product |
United States |
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